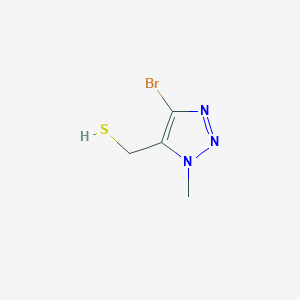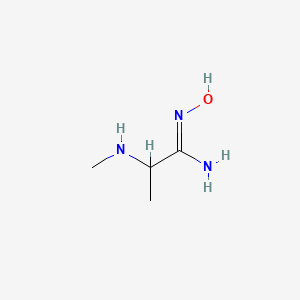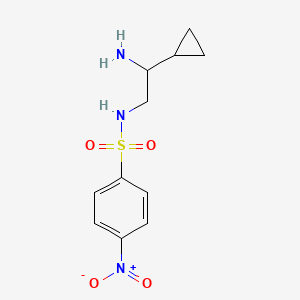
N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a cyclopropyl group, an amino group, and a nitrobenzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropylamine derivative. One common route includes the reaction of cyclopropylamine with 4-nitrobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: 4-Amino-N-(2-amino-2-cyclopropylethyl)benzenesulfonamide
Substitution: Various substituted sulfonamides
Hydrolysis: 4-Nitrobenzenesulfonic acid and cyclopropylamine
Scientific Research Applications
N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-2-cyclopropylethyl)-2-(2-methoxyphenyl)acetamide
- Ethyl N-[(2-amino-2-cyclopropylethyl)sulfamoyl]carbamate
- N-(2-amino-2-cyclopropylethyl)-2-ethoxyacetamide
Uniqueness
N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide is unique due to its combination of a cyclopropyl group and a nitrobenzene sulfonamide moiety. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H15N3O4S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
N-(2-amino-2-cyclopropylethyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H15N3O4S/c12-11(8-1-2-8)7-13-19(17,18)10-5-3-9(4-6-10)14(15)16/h3-6,8,11,13H,1-2,7,12H2 |
InChI Key |
MHDVCTLROJBZDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


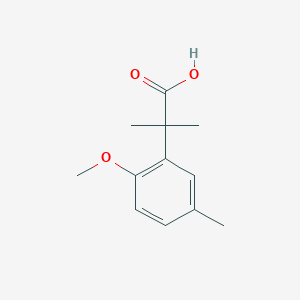
![6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13315186.png)
amine](/img/structure/B13315206.png)
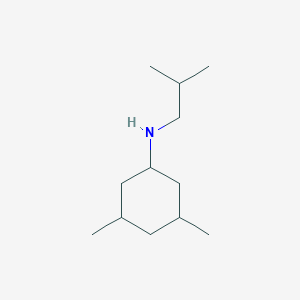

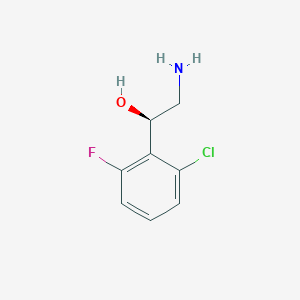
![2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B13315227.png)
![(2E)-3-[5-(3-Methoxy-3-oxopropyl)furan-2-YL]prop-2-enoic acid](/img/structure/B13315242.png)
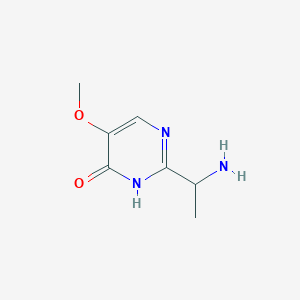
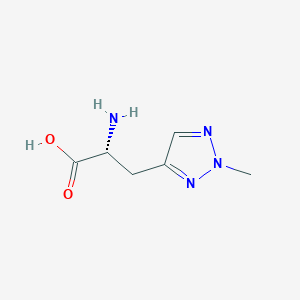
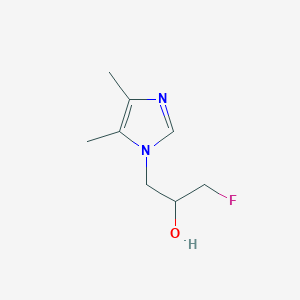
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide](/img/structure/B13315273.png)
